L-Arabitol

Enzymology Pentose Catabolism Biocatalysis

Select L-Arabitol (CAS 7643-75-6) for its irreplaceable role as the endogenous baseline in invasive candidiasis D/L-arabinitol ratio assays (sensitivity 100%, specificity 97.2%), as a specific substrate for L-arabitol dehydrogenase kinetics, and for cost-effective purification from xylitol mother liquor. ≥98% purity ensures diagnostic reproducibility. Do not substitute with D-arabitol or xylitol—only this L-enantiomer provides the required stereospecificity.

Molecular Formula C5H12O5
Molecular Weight 152.15 g/mol
CAS No. 7643-75-6
Cat. No. B046117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Arabitol
CAS7643-75-6
Synonyms(+--)-arabitol
arabinitol, D-
arabinitol, L-
arabino-pentitol
arabitol
arabitol, (D)-isomer
arabitol, (L)-isomer
D-arabinitol
D-arabitol
DL-arabitol
L-arabinitol
lyxitol
Molecular FormulaC5H12O5
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC(C(C(C(CO)O)O)O)O
InChIInChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m0/s1
InChIKeyHEBKCHPVOIAQTA-IMJSIDKUSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Arabitol (CAS 7643-75-6) Technical Overview and Functional Profile for Scientific Procurement


L-Arabitol (CAS 7643-75-6), also designated L-arabinitol, is a five-carbon sugar alcohol (pentitol) with the molecular formula C5H12O5 and a molecular weight of 152.15 g/mol . It is the L-enantiomer of arabitol, existing as a white to off-white crystalline powder with a melting point range of 101.0–104.0 °C and an optical rotation [α]20/D of -10.0 to -14.0 deg . L-Arabitol occurs naturally in plants, fungi, and bacteria, where it functions as an intermediate in L-arabinose catabolism and as an osmoprotectant . It is structurally isomeric with xylitol and ribitol but exhibits distinct stereochemistry that governs its biological recognition, enzymatic specificity, and diagnostic utility. L-Arabitol is commercially available at purities of ≥97–98% (GC) from multiple suppliers and is widely utilized in biochemical research, food science, and clinical diagnostics .

Why Generic Substitution Fails: Stereochemical and Functional Specificity of L-Arabitol vs. D-Arabitol and Xylitol


L-Arabitol cannot be simply interchanged with its stereoisomer D-arabitol or the structural isomer xylitol due to fundamental differences in biological recognition, enzymatic specificity, and diagnostic utility. In enzymatic assays, L-arabitol dehydrogenase (LAD) exhibits broad specificity toward polyols including xylitol, D-sorbitol, and ribitol, but relative activities vary substantially—xylitol is the preferred substrate, with activity toward L-arabinitol approximately 20% that of xylitol [1]. In diagnostic applications, D-arabitol is produced by pathogenic Candida species and accumulates in serum/urine during invasive candidiasis, whereas L-arabitol serves as the stable baseline endogenous metabolite; the diagnostic D/L-arabinitol ratio increases from 0.43 ± 0.15 in normal controls to 0.82 ± 0.12 in candidiasis patients, demonstrating that the two enantiomers have entirely distinct biological origins and clinical significance [2]. In biotechnological production, xylitol mother liquor purification methods can selectively recover L-arabitol at 98.5% purity by exploiting the inability of Bacillus megaterium to metabolize L-arabitol while consuming xylitol, sorbitol, and mannitol [3]. These stereospecific and metabolic distinctions preclude generic substitution and mandate compound-specific selection based on the intended research or industrial application.

L-Arabitol Quantitative Evidence Guide: Comparative Performance Data for Scientific Selection


Enzymatic Substrate Specificity: L-Arabitol vs. Xylitol in L-Arabitol Dehydrogenase (LAD) Activity

L-Arabitol serves as a substrate for L-arabitol dehydrogenase (LAD; EC 1.1.1.12), an enzyme involved in L-arabinose catabolism. However, LAD exhibits broad substrate specificity, with xylitol identified as the preferred substrate. In direct enzymatic assays, the native enzyme shows relative activity toward L-arabinitol of approximately 20% compared to xylitol [1]. This quantitative difference is critical for experimental design in pentose metabolism studies and for engineering microbial strains with altered polyol utilization profiles.

Enzymology Pentose Catabolism Biocatalysis

Diagnostic Biomarker Specificity: D-Arabitol/L-Arabitol Ratio in Invasive Candidiasis Detection

In the diagnosis of invasive candidiasis, the stereoisomeric configuration of arabinitol is diagnostically decisive. D-Arabitol is a fungal metabolite produced by pathogenic Candida species, while L-arabitol is an endogenous human metabolite that remains at stable baseline levels during infection. In normal human urine, D-arabinitol constitutes only 43% ± 15% of total arabinitol (D/L ratio = 0.43 ± 0.15). In patients with cancer and culture-proven invasive candidiasis, this fraction increases to 82% ± 12% (P < 0.001), demonstrating that L-arabitol serves as the essential reference baseline that enables quantitative detection of fungal burden [1]. In pediatric cardiac patients, urinary D/L-ARA ratios were 2.601 ± 0.544 in non-infected controls versus 5.120 ± 1.253 in candidiasis patients (P < 0.001), yielding diagnostic sensitivity of 100% and specificity of 97.2% [2].

Clinical Diagnostics Medical Mycology Biomarker Discovery

Bioproduction Yield and Purity: L-Arabitol Recovery from Xylitol Mother Liquor via Microbial Purification

L-Arabitol can be selectively purified from xylitol mother liquor—a low-cost industrial byproduct containing high concentrations of L-arabitol—using a novel Bacillus megaterium strain that metabolizes xylitol, sorbitol, and mannitol but cannot utilize L-arabitol. Fermentation in medium supplemented with 50 g/L xylitol mother liquor achieved an L-arabitol yield of 95% and purity of 80%. Subsequent ion exchange and decolorization yielded crystallized L-arabitol with 98.5% purity [1]. In contrast, conventional chemical hydrogenation of pure L-arabinose requires high temperature and high pressure, resulting in substantially higher production costs [2]. This microbiological purification route provides a cost-competitive alternative for procuring high-purity L-arabitol for research and industrial applications.

Bioprocess Engineering Downstream Processing Industrial Biotechnology

Enantiomer-Specific Biophysical Interaction: L-Arabitol vs. D-Arabitol Effects on DNA via 23Na NMR Relaxation

The stereoisomers of arabitol exhibit fundamentally different biophysical interactions with DNA, as demonstrated by 23Na NMR quadrupolar relaxation studies. Addition of D(+)-arabitol produced a small increase in 23Na NMR relaxation rates, whereas L(-)-arabitol caused a significant decrease in relaxation rates [1]. This differential effect is attributed to effective interaction of L(-)-arabitol with DNA, potentially altering the local ionic environment and counterion condensation around the nucleic acid backbone. Such enantiomer-specific behavior has implications for studies of DNA stability, osmolyte effects on nucleic acid structure, and the design of chiral excipients in nucleic acid-based formulations.

Biophysical Chemistry Nucleic Acid Interactions Chiral Recognition

Substrate Discrimination by Ribulokinase: L-Arabitol Phosphorylation vs. Structurally Related Pentitols

Escherichia coli ribulokinase exhibits strict substrate discrimination among pentitols. L-Arabitol is phosphorylated at C-5 with a Km of 4 mM. Ribitol (adonitol) is also phosphorylated (to D-ribitol-5-phosphate) with a Km of 5.5 mM. Critically, D-arabitol, xylitol, and aldopentoses are not substrates for this enzyme [1]. This stereospecific phosphorylation pattern—where L-arabitol is accepted but its enantiomer D-arabitol and the structural isomer xylitol are rejected—illustrates the high chiral and structural fidelity required for metabolic processing of pentitols. The difference in Km between L-arabitol (4 mM) and ribitol (5.5 mM) indicates modestly higher affinity for L-arabitol.

Enzyme Kinetics Carbohydrate Metabolism Substrate Specificity

Commercial Purity Specifications: L-Arabitol Vendor Comparison for Procurement Decisions

Commercially available L-arabitol is consistently offered at high purity levels suitable for research applications, with minor variations in analytical specifications that may influence vendor selection based on intended use. Thermo Scientific Chemicals (formerly Alfa Aesar) supplies L-(-)-arabitol with assay ≥97.5% (silylated GC) and optical rotation -9.0 ± 2.0° (C=5 in 4% borax) . TCI Chemicals specifies purity >97.0% (GC), melting point 101.0–104.0 °C, and specific rotation -10.0 to -14.0 deg (C=5, 8% sodium borate) . Chem-Impex and Santa Cruz Biotechnology both offer ≥98% (GC) material . While all vendors meet research-grade specifications, the narrower optical rotation range from TCI and the higher minimum assay from Chem-Impex and Santa Cruz may be relevant for applications requiring tighter analytical control.

Quality Control Analytical Chemistry Chemical Procurement

L-Arabitol Application Scenarios: Validated Use Cases Derived from Comparative Evidence


Diagnostic Reference Standard for Invasive Candidiasis D/L-Arabinitol Ratio Assays

L-Arabitol is an essential reference standard for GC/MS-based diagnostic assays that quantify the D-arabinitol/L-arabinitol ratio as a biomarker of invasive candidiasis. Because D-arabinitol is produced by pathogenic Candida species while L-arabinitol remains at stable endogenous levels, pure L-arabinitol is required to calibrate the baseline signal and enable accurate ratio determination. Clinical studies demonstrate that D/L ratios increase from 0.43 ± 0.15 in normal controls to 0.82 ± 0.12 in candidiasis patients (P < 0.001), with diagnostic sensitivity up to 100% and specificity of 97.2% in pediatric populations [1][2]. Procurement of high-purity L-arabitol (≥98%) is critical for maintaining assay reproducibility and clinical validity .

Enzymatic Substrate for L-Arabitol Dehydrogenase and Pentose Catabolism Studies

L-Arabitol serves as a specific substrate for L-arabitol dehydrogenase (LAD; EC 1.1.1.12) in studies of L-arabinose catabolism, xylanase induction, and pentose phosphate pathway engineering. Unlike xylitol—the preferred LAD substrate with ~5-fold higher relative activity—L-arabitol is essential for investigating native L-arabinose metabolic flux and for characterizing aldose reductase and arabitol dehydrogenase kinetics [1]. Disruption of LAD-encoding genes in Aspergillus tubingensis results in xylanase overproduction, highlighting L-arabitol's role as a metabolic signal and inducer of hemicellulase expression in Hypocrea jecorina (Trichoderma reesei) [2]. Researchers should select L-arabitol rather than xylitol when studying L-arabinose-specific catabolic pathways or screening for LAD inhibitors.

Cost-Effective L-Arabitol Production via Microbial Purification of Xylitol Mother Liquor

Industrial biotechnology groups developing sustainable polyol production processes can leverage the microbiological purification method that yields 98.5% pure L-arabitol from xylitol mother liquor—an abundant, low-cost sidestream of xylitol manufacturing. The process employs a Bacillus megaterium strain that selectively consumes xylitol, sorbitol, and mannitol while sparing L-arabitol, achieving 95% recovery yield and 80% purity in the fermentation step, followed by ion exchange and crystallization to reach 98.5% final purity [1]. This route offers a cost-advantaged alternative to conventional hydrogenation of pure L-arabinose, which requires high temperature and pressure and incurs higher feedstock costs [2]. Procurement teams evaluating large-volume L-arabitol supply should prioritize vendors employing or developing such waste-valorization production routes.

Chiral Excipient for DNA and Nucleic Acid Formulation Studies

L-Arabitol demonstrates enantiomer-specific biophysical interactions with DNA that may be exploited in nucleic acid formulation and stabilization studies. 23Na NMR experiments reveal that L(-)-arabitol significantly decreases 23Na NMR quadrupolar relaxation rates in NaDNA solutions, whereas D(+)-arabitol produces a small increase [1]. This differential effect on DNA counterion condensation suggests that L-arabitol, but not its D-enantiomer, interacts effectively with the nucleic acid backbone to alter the local ionic environment. Investigators developing DNA-based therapeutics, diagnostic probes, or studying osmolyte effects on nucleic acid stability should select L-arabitol specifically for applications requiring this DNA-interactive property [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Arabitol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.